molecular formula C14H11Br2NO3 B6358538 3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide CAS No. 4214-49-7

3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide

Cat. No. B6358538
CAS RN: 4214-49-7
M. Wt: 401.05 g/mol
InChI Key: YFQYZLCHJYREBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would likely include a benzene ring (due to the “benzamide” part of the name), two bromine atoms (indicated by “dibromo”), a hydroxy group (OH), and a methoxy group (OCH3) attached to a phenyl group .


Chemical Reactions Analysis

Benzamides, including potentially “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide”, can undergo various chemical reactions. For example, they can react with Grignard reagents to form tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids .

Scientific Research Applications

Inhibition of Photosynthetic Electron Transport

The compound, also known as 3,5-dibromo-2-hydroxy-N-phenylbenzamides (Br2-PBA), has been found to inhibit photosynthetic electron transport (PET). The inhibitory efficiency depends on the compound’s lipophilicity and the electronic properties of the R substituent in the N-phenyl moiety . This could have implications for the study of photosynthesis and the development of inhibitors.

Interaction with Chlorophyll a and Aromatic Amino Acids

The compound interacts with chlorophyll a and aromatic amino acids present in the pigment-protein complexes, mainly in photosystem 2 . This interaction was documented by fluorescence spectroscopy, suggesting potential applications in the study of photosystem 2 and its components.

Potential Applications in Optoelectronics

The compound has been suggested to have potential applications in the field of optoelectronics due to its large first-order molecular hyperpolarizability . This suggests that it could be a promising material for optical applications.

Use in Formal Total Synthesis

The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This indicates its potential use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors .

Safety and Hazards

The safety and hazards of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would depend on its specific properties. Generally, handling of benzamides should be done with appropriate protective equipment due to potential health risks .

Future Directions

The future directions for research on “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would depend on its potential applications. Given the wide range of uses for benzamides, there could be many possible directions for future research .

properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO3/c1-20-10-4-2-9(3-5-10)17-14(19)11-6-8(15)7-12(16)13(11)18/h2-7,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQYZLCHJYREBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide

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